cis-2-Fluorocyclopentane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Fluorocyclopentane-1-sulfonyl chloride typically involves the fluorination of cyclopentane derivatives followed by sulfonylation.
Industrial Production Methods: : Industrial production methods for this compound often involve scalable processes that ensure high purity and yield. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: : cis-2-Fluorocyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonyl fluorides.
Scientific Research Applications
cis-2-Fluorocyclopentane-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and materials .
Comparison with Similar Compounds
Similar Compounds
2-Fluorocyclopentane-1-sulfonyl chloride: A similar compound with slight variations in stereochemistry.
Cyclopentane-1-sulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
Uniqueness: : cis-2-Fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which impart distinct reactivity and selectivity. This makes it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C5H8ClFO2S |
---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1R,2S)-2-fluorocyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
XKSZTDRWWIVGEF-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)S(=O)(=O)Cl)F |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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